N-(Phenylacetyl-d5)glycine
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Description
N-(Phenylacetyl-d5)glycine is the deuterium labeled Phenylacetylglycine . Phenylacetylglycine is a gut microbial metabolite that can activate β2AR . It is also a putative biomarker of phospholipidosis .
Molecular Structure Analysis
The molecular formula of this compound is C10H6D5NO3 .Chemical Reactions Analysis
Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine – > CoA + N-acylglycine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 198.23 . Its melting point is greater than 139°C .Mechanism of Action
Target of Action
N-(Phenylacetyl-d5)glycine is a deuterium-labeled derivative of Phenylacetylglycine . The primary target of Phenylacetylglycine is the β2-adrenergic receptor (β2AR) . The β2AR is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including cardiac function .
Mode of Action
Phenylacetylglycine, and by extension this compound, activates the β2AR . Activation of this receptor can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
Phenylacetylglycine is a gut microbial metabolite derived from the metabolism of dietary phenylalanine . Two distinct gut microbial pathways contribute to the production of phenylacetic acid (PAA), a crucial intermediate in the formation of Phenylacetylglycine . These pathways involve the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC) .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules, as in the case of this compound, can potentially affect the pharmacokinetic and metabolic profiles of the drugs .
Result of Action
Activation of β2AR by Phenylacetylglycine has been shown to protect against cardiac injury caused by ischemia/reperfusion . This suggests that this compound may have similar protective effects, given its structural similarity to Phenylacetylglycine .
Action Environment
The action of this compound is influenced by the gut microbiota, which metabolizes dietary phenylalanine into Phenylacetylglycine . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVDVLMYQPLQB-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)NCC(=O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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